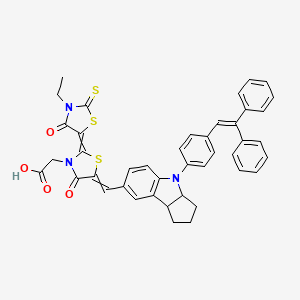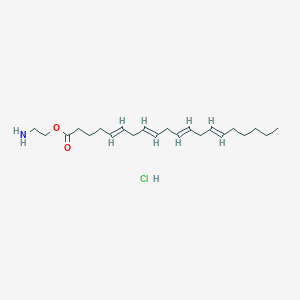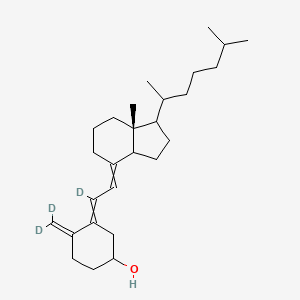![molecular formula C13H27N3O B14798987 2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-2,3-dimethylbutanenitrile with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dimethylbutanamide: Shares a similar but simpler structure.
N-methylpiperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H27N3O |
|---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide |
InChI |
InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16(4)9-11-6-5-7-15(3)8-11/h10-12H,5-9,14H2,1-4H3 |
InChI Key |
GIGLMGBJAUIDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)


![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)




![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)


